molecular formula C19H21F2NO3S B2961384 1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane CAS No. 1797093-58-3

1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane

Cat. No.: B2961384
CAS No.: 1797093-58-3
M. Wt: 381.44
InChI Key: ZVNJRYICNXRGSY-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane is a synthetic chemical compound offered for research and development purposes. Compounds featuring the difluorophenylsulfonyl group are of significant interest in medicinal chemistry and drug discovery. This structural motif is found in molecules investigated for various biological activities . The 2,6-difluorophenylsulfonyl subunit, in particular, is a common building block used in chemical synthesis, as seen in reagents like 2,6-difluorobenzenesulfonyl chloride . The integration of this group with a 4-methoxyphenyl-substituted azepane ring system suggests potential for research into central nervous system (CNS) targets or inflammatory pathways, given that similar methoxyphenolic structures have been studied for their anti-inflammatory properties . This combination of structural features makes 1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane a valuable chemical tool for probing biological mechanisms, structuring activity relationships (SAR), and developing novel therapeutic agents. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3-(4-methoxyphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2NO3S/c1-25-16-10-8-14(9-11-16)15-5-2-3-12-22(13-15)26(23,24)19-17(20)6-4-7-18(19)21/h4,6-11,15H,2-3,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNJRYICNXRGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluorophenyl sulfonyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane is C17H18F2N2O5SC_{17}H_{18}F_{2}N_{2}O_{5}S. The structure can be visualized as follows:

  • Difluorophenyl Sulfonyl Group : This group is known for its ability to enhance solubility and biological activity.
  • Methoxyphenyl Group : The methoxy substitution can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : Compounds with sulfonyl groups often act as inhibitors of specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit anticancer properties . For instance, related compounds have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for cancer therapy .

Neuroprotective Effects

Research has suggested that compounds similar to 1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane may possess neuroprotective properties. They can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Sulfonamide derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of related sulfonamide compounds; demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Study 2 Explored the neuroprotective effects against AChE; showed that similar compounds improved cognitive function in animal models .
Study 3 Evaluated anti-inflammatory effects; indicated potential use in treating COPD through modulation of inflammatory mediators .

Comparison with Similar Compounds

Photochemical Reactivity

  • The enone undergoes efficient [2+2] photodimerization in crystalline states, with a C=C bond distance of 4.035 Å facilitating head-to-head dimerization . UV-Vis studies showed complete reactant consumption after 240 minutes at λirr=300 nm, with stable dimer formation . The target compound’s saturated azepane ring and sulfonyl group would likely inhibit analogous photoreactivity.

Electronic and Physical Properties

  • Crystallographic data for the enone revealed planar geometry critical for dimerization , whereas the azepane’s chair or boat conformations would alter packing efficiency.

Other Azepane Derivatives

The sulfonyl group in the target compound may enhance binding affinity in protease inhibitors or kinase targets, akin to sulfonamide drugs.

Sulfonamide-Containing Compounds

Sulfonamides (e.g., Celecoxib) are known for their electron-withdrawing and hydrogen-bonding capabilities.

Data Tables

Property Target Compound (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Molecular Formula C₂₃H₂₄F₂NO₃S C₁₆H₁₂F₂O₂
Molecular Weight (g/mol) 447.5 (calculated) 298.3
Key Functional Groups Sulfonyl, azepane, 4-methoxyphenyl α,β-unsaturated ketone, 2,6-difluorophenyl
Synthesis Yield Not reported 43%
Photodimerization Efficiency Likely none (saturated backbone) 100% after 240 min irradiation
Crystal Structure Not reported Planar, C=C distance 4.035 Å

Research Findings and Implications

  • The enone’s photodimerization efficiency underlines the importance of planar, conjugated systems for [2+2] cycloadditions . Substitution with rigid or bulky groups (e.g., sulfonyl-azepane) would disrupt this process.
  • The 4-methoxyphenyl group’s electron-donating effect in both compounds may stabilize charge-transfer interactions in crystalline states or biological targets.
  • Fluorine atoms in the 2,6-difluorophenyl group enhance metabolic stability and lipophilicity, a feature shared across both compounds but leveraged differently due to core structure disparities.

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